molecular formula C14H17NO3 B065127 Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 179898-00-1

Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B065127
CAS RN: 179898-00-1
M. Wt: 247.29 g/mol
InChI Key: UIFOUBFGWSHWLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate often involves chemoselective tert-butoxycarbonylation reactions. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been utilized as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols under mild conditions without the need for a base, proceeding chemoselectively and in high yield (Ouchi et al., 2002). This method emphasizes the versatility and efficiency of such compounds in organic synthesis.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates, have been characterized using techniques like 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray crystallography. These studies provide insight into the stereochemical and structural aspects of these molecules, highlighting their complex interactions and stability in solid form (Hayani et al., 2020).

Chemical Reactions and Properties

Chemical transformations involving tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate showcase the reactivity of such compounds. For example, reactions with maleic anhydride form complex derivatives through Diels-Alder reactions, demonstrating the reactive nature and versatility of these compounds in synthesizing structurally diverse molecules (Moskalenko & Boev, 2014).

Scientific Research Applications

  • Synthesis of Marine Drugs : 4H-Chromene-2-carboxylic acid ester derivatives, including compounds related to Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, have been studied for their potential in antitumor antibiotic tetrahydroisoquinoline natural products. These compounds show promise in structural-activity relationship studies due to their structural similarity to renieramycin M (Li et al., 2013).

  • Formation of 1,2-Dihydroquinoline Derivatives : Reactions of methyl 3-(arylamino)acrylates with hydrogen iodide produce 1,2-dihydroquinoline-3-carboxylic acid derivatives. This reaction is efficient in bulky tert-butyl alcohol and has various applications in synthesizing substituted phenyl ring compounds with different substituents (Matsumoto et al., 2010).

  • Chemical Transformations for Drug Development : Studies on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which is structurally related to Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, have explored its reactions with various reagents. These transformations are crucial for synthesizing complex molecules for pharmaceutical applications (Moskalenko & Boev, 2014).

  • Tert-butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), related to the compound of interest, is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This reaction is significant in the synthesis of protected intermediates for further chemical transformations (Saito et al., 2006).

  • Antituberculosis and Antimalarial Applications : Some derivatives have shown significant activity against Mycobacterium tuberculosis strains and Plasmodium falciparum, indicating their potential as therapeutic agents for tuberculosis and malaria (Guerrini et al., 2013); (O’Neill et al., 2009).

properties

IUPAC Name

tert-butyl 4-oxo-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFOUBFGWSHWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634022
Record name tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179898-00-1
Record name tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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